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molecular formula C4H4ClNO2 B8765955 3-Chloropropanoyl isocyanate CAS No. 54898-89-4

3-Chloropropanoyl isocyanate

Cat. No. B8765955
M. Wt: 133.53 g/mol
InChI Key: FXDWBFSKZZSAHO-UHFFFAOYSA-N
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Patent
US04055431

Procedure details

In the same way, reaction of 6.5 g (50 mmols) of N-(2-aminoethyl)piperazine with 14.3 g (106 mmols) of 3-chloropropionyl isocyanate gives a quantitative yield of 19.8 g of the 3-chloropropionyl urea of the formula ##STR10## Melting point: 125°-130° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]CCN1CCNCC1.[Cl:10][CH2:11][CH2:12][C:13]([N:15]=[C:16]=[O:17])=[O:14]>>[Cl:10][CH2:11][CH2:12][C:13]([NH:15][C:16]([NH2:1])=[O:17])=[O:14]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
NCCN1CCNCC1
Name
Quantity
14.3 g
Type
reactant
Smiles
ClCCC(=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: CALCULATEDPERCENTYIELD 263%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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